molecular formula C21H26N2O2 B320617 N,N'-diethyl-N,N'-diphenylpentanediamide

N,N'-diethyl-N,N'-diphenylpentanediamide

Cat. No.: B320617
M. Wt: 338.4 g/mol
InChI Key: DZHKQJWGPHSYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Diethyl-N,N'-diphenylpentanediamide is a diamide compound featuring a five-carbon aliphatic backbone (pentanediamide) with ethyl and phenyl substituents on the nitrogen atoms.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N,N//'-diethyl-N,N//'-diphenylpentanediamide

InChI

InChI=1S/C21H26N2O2/c1-3-22(18-12-7-5-8-13-18)20(24)16-11-17-21(25)23(4-2)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3

InChI Key

DZHKQJWGPHSYDR-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)CCCC(=O)N(CC)C2=CC=CC=C2

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CCCC(=O)N(CC)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Chain Length Variations

Compound Name Backbone Chain Length Substituents Key Properties/Applications Reference
N,N'-Diethyl-N,N'-diphenylbutanediamide 4-carbon (butanediamide) Diethyl, diphenyl Phyto-nutraceutical; PubChem ID: 1,790,971
N,N'-Diethyl-N,N'-diphenylpentanediamide 5-carbon (pentanediamide) Diethyl, diphenyl Hypothetical: Enhanced flexibility vs. butanediamide
N,N,N',N'-Tetrabutylpentanediamide 5-carbon Tetrabutyl High lipophilicity; solvent applications

Analysis :

  • Butanediamide vs.
  • Tetrabutylpentanediamide : Bulky butyl groups enhance lipophilicity, contrasting with the target compound’s phenyl groups, which introduce aromatic π-π interactions .

Substituent Variations

Compound Name Substituents Key Properties/Applications Reference
N,N'-Diethyl-N,N'-di(p-tolyl)pyridine-2,6-dicarboxamide Diethyl, di(p-tolyl) on pyridine backbone Metal extraction (e.g., lanthanides); rigid aromatic core enhances coordination
N,N'-Diethyl-N,N'-di(p-hexylphenyl)-1,10-phenanthroline-2,9-dicarboxamide Diethyl, di(p-hexylphenyl) on phenanthroline Radiolysis-resistant; used in nuclear waste processing
This compound Diethyl, diphenyl Hypothetical: Moderate lipophilicity with aromatic interactions


Analysis :

  • Pyridine/Phenanthroline Backbones: Aromatic cores enable metal coordination, whereas the aliphatic pentanediamide backbone lacks conjugation, reducing metal-binding efficacy but increasing solubility in nonpolar media .
  • Hexylphenyl vs.

Toxicity and Solvent Behavior

Compound Class Substituents Toxicity Profile (QSAR Predictions) Key Findings Reference
N,N,N',N'-Tetrabutylsuccindiamide (TBSA) Tetrabutyl on succinamide Low chronic toxicity Suitable as a green solvent alternative
N,N'-Diethyl-N,N'-dibutylsuccindiamide (EBSA) Diethyl, dibutyl Moderate toxicity Structural alerts for hepatotoxicity
This compound Diethyl, diphenyl Hypothetical: Potential low toxicity due to phenyl groups

Analysis :

  • Ethyl groups offer a balance between steric hindrance and solubility, contrasting with longer alkyl chains in TBSA/EBSA .

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